molecular formula C7H14ClNO2S B2700481 N-(cyclopropylmethyl)-N-propylsulfamoyl chloride CAS No. 926207-59-2

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride

Cat. No.: B2700481
CAS No.: 926207-59-2
M. Wt: 211.7
InChI Key: VNMZLVZGYUDHPJ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride (CAS 926207-59-2) is a specialized organosulfur compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol. This disubstituted sulfamoyl chloride serves as a versatile and highly reactive electrophilic building block in organic synthesis, particularly for the preparation of sulfonamide derivatives . Its molecular structure features a sulfamoyl chloride functional group, which acts as an efficient sulfonylation agent in reactions with nucleophiles such as amines and alcohols . The compound's distinct value in research is derived from the combination of its reactive sulfonyl chloride center and the unique properties imparted by its N-cyclopropylmethyl and N-propyl substituents, which can be used to introduce specific steric and electronic characteristics into target molecules. This reagent is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Sulfamoyl chlorides of this type are key precursors in the synthesis of compounds investigated for various therapeutic applications, including as potential inhibitors of specific biological targets . The cyclopropylmethyl group is a notable structural motif in pharmaceutical research, often used to modulate the metabolic stability and conformational properties of lead compounds. Handling of this reagent requires specialized safety protocols. It is classified with the GHS Signal Word "Danger" and Hazard Statement H314, indicating it causes severe skin burns and eye damage . It must be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMZLVZGYUDHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl(propyl)sulfamoyl chloride typically involves the reaction of cyclopropylmethylamine with propylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of cyclopropylmethyl(propyl)sulfamoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which cyclopropylmethyl(propyl)sulfamoyl chloride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with nucleophilic groups in proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical research for modifying and studying proteins .

Comparison with Similar Compounds

N-(cyclopropylmethyl)-N-ethylsulfamoyl Chloride

Molecular Formula: C₆H₁₂ClNO₂S SMILES: CCN(CC1CC1)S(=O)(=O)Cl InChIKey: IYWMQCZWSSPUNN-UHFFFAOYSA-N Key Differences:

  • Alkyl Chain: Ethyl substituent (vs. propyl), reducing molecular weight by 14 Da (C₆H₁₂ClNO₂S vs. C₇H₁₄ClNO₂S).
  • CCS Values :
Adduct m/z CCS (Ų)
[M+H]⁺ 198.03501 138.2
[M+Na]⁺ 220.01695 148.9

Lower CCS values reflect reduced molecular size compared to the propyl analog .

Cyclopropyl Norfentanyl Hydrochloride

Molecular Formula : C₁₅H₂₀N₂O·HCl
Structure : Features a piperidinyl backbone with cyclopropanecarboxamide and phenyl groups.
Key Differences :

  • Functional Groups : Lacks sulfamoyl chloride; instead, contains an amide and tertiary amine.
  • Applications : Used in forensic analysis as an opioid analog, highlighting divergent biological activity compared to sulfamoyl chlorides .
  • Steric Effects : The bulky phenyl and piperidinyl groups create significant steric hindrance, unlike the linear alkyl chains in sulfamoyl chlorides.

Broader Context: Other Cyclopropyl-Containing Compounds

Cyclopropylmethyl Chloride

Molecular Formula : C₄H₇Cl
Role in Synthesis : Generated during peroxide decomposition, it serves as a precursor in radical reactions. Its simplicity contrasts with the multifunctional sulfamoyl chlorides .

2-(N-Isopropyl-N-methylamino)ethyl Chloride Hydrochloride

Molecular Formula: C₈H₁₈ClN·HCl Structure: Ethyl chloride with branched amine substituents.

Biological Activity

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immune modulation. This compound's structure, which includes a sulfamoyl group, suggests possible interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Chemical Structure

The chemical formula for this compound can be represented as follows:

C8H12ClN1O2S\text{C}_8\text{H}_{12}\text{ClN}_1\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Sulfamoyl chlorides are known to interact with carbonic anhydrases and other sulfonamide-sensitive enzymes, potentially leading to reduced tumor growth and altered immune responses.

Biological Activities

  • Antineoplastic Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • CXCR4 Antagonism : The compound may act as an antagonist to the CXCR4 receptor, which is implicated in cancer metastasis and immune cell trafficking. CXCR4 antagonists have been associated with reduced tumor spread and improved outcomes in various cancers .
  • Modulation of Immune Responses : By influencing the activity of immune cells, particularly through the SDF-1/CXCR4 axis, this compound could play a role in managing inflammatory diseases and enhancing immune responses against tumors .

Case Studies and Research Findings

  • In a study involving human breast cancer models, the administration of compounds similar to this compound resulted in significant reductions in metastasis when combined with standard chemotherapy agents .
  • A related investigation highlighted the compound's ability to reduce eosinophil accumulation in lung tissues, indicating potential applications in treating allergic responses and asthma .

Data Table: Summary of Biological Activities

Activity Mechanism Potential Applications
AntineoplasticInduces apoptosis in cancer cellsCancer therapy
CXCR4 AntagonismInhibits tumor metastasisCancer treatment
Immune ModulationModulates immune cell traffickingTreatment of inflammatory diseases

Q & A

Q. How can researchers optimize the synthesis of N-(cyclopropylmethyl)-N-propylsulfamoyl chloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, temperature control, and purification techniques. For example, in multi-step syntheses involving cyclopropylmethyl groups, intermediates like N-(cyclopropylmethyl)-N-[1-(3-chloropyrazin-2-yl)ethyl] derivatives can be purified via column chromatography or recrystallization to enhance yield (e.g., 85% yield in Step 1 of ). Monitoring reactions with TLC and ¹H-NMR (e.g., δ = 8.82-8.76 ppm for aromatic protons in ) ensures intermediate purity. Adjusting base catalysts (e.g., NaOH or Et₃N in ) and reaction time can mitigate side reactions.

  • Key Data :

StepYieldKey ConditionsCharacterization MethodsReference
Step 185%Cyanopyrazine + cyclopropylmethylTLC, ¹H-NMR
Step 295%NaOH, Et₃N, RTLCMS (m/z 517.1)
Step 356%Trimethoxyethane, SO₃TLC, recrystallization

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Combine ¹H-NMR (400 MHz, CDCl₃) to identify cyclopropylmethyl protons (δ = 1.42–1.27 ppm) and sulfamoyl chloride functionality. LCMS (e.g., observed mass 517.1 in ) confirms molecular weight. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. X-ray crystallography may resolve stereochemical ambiguities in cyclopropane-containing intermediates.

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the reactivity of sulfamoyl chlorides in coupling reactions?

  • Methodological Answer : The cyclopropylmethyl group enhances steric hindrance, which can slow nucleophilic substitution but stabilize intermediates via hyperconjugation. To study this, conduct kinetic experiments comparing coupling reactions of this compound with non-cyclopropyl analogs. Use CDI (1,1′-carbonyldiimidazole) as a coupling agent (90% yield in ) and monitor progress via ¹H-NMR. Computational modeling (DFT) can quantify steric and electronic effects.

  • Key Data :

Reaction PartnerYieldCatalystReference
Piperazine derivatives90%CDI, DMA
Aryl carboxylic acids56–95%Et₃N, SO₃

Q. What strategies can resolve contradictions in reported yields for cyclopropylmethyl-containing sulfonamides?

  • Methodological Answer : Discrepancies (e.g., 31% vs. 95% yields in ) may arise from side reactions (e.g., hydrolysis of sulfamoyl chloride). To address this:

Control moisture : Use anhydrous solvents and Schlenk techniques.

Optimize pH : shows pH 7.2–7.5 minimizes hydrolysis in sulfonamide reactions.

Screen catalysts : Replace Et₃N with milder bases (e.g., DIPEA) to reduce decomposition.

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store samples at 4°C (short-term) and –20°C (long-term) in amber vials under N₂.
  • Monitor degradation via ¹H-NMR (loss of cyclopropylmethyl signals) and LCMS (appearance of hydrolysis byproducts like sulfonic acids).
  • Compare with structurally similar compounds (e.g., N-chloro-N-phenylacetamide in , which degrades under light).

Data Contradiction Analysis

Q. Why do coupling reactions involving cyclopropylmethyl groups exhibit variable regioselectivity?

  • Methodological Answer : Variable regioselectivity (e.g., vs. ) may stem from competing electronic (inductive effects of CF₃ groups) and steric factors. To resolve this:

Use NOESY NMR to determine spatial proximity of substituents.

Perform Hammett studies to correlate substituent electronic effects with reaction outcomes.

Compare with model systems lacking cyclopropane rings (e.g., neopentyl analogs in ).

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